1-(1-Aminocyclopropyl)ethan-1-one hydrochloride

Description

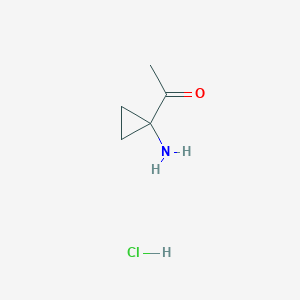

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1-aminocyclopropyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c1-4(7)5(6)2-3-5;/h2-3,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMOSBYIPXRRAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1675213-48-5 | |

| Record name | 1-(1-aminocyclopropyl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(1-Aminocyclopropyl)ethan-1-one hydrochloride involves several steps. One common synthetic route includes the cyclopropanation of an appropriate precursor followed by amination and subsequent hydrochloride salt formation. The reaction conditions often involve the use of reagents such as ethyl diazoacetate and transition metal catalysts for the cyclopropanation step . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.

Chemical Reactions Analysis

1-(1-Aminocyclopropyl)ethan-1-one hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Aminocyclopropyl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclopropyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-(1-aminocyclopropyl)ethan-1-one hydrochloride, such as cyclopropane rings, amine functionalities, or ketone groups, but differ in substituents or ring systems, leading to variations in physicochemical and biological properties.

Structural and Molecular Comparisons

Table 1: Molecular and Structural Features

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₅H₁₀ClNO | 135.59 | 1675213-48-5 | Cyclopropane, ketone, amine hydrochloride |

| 1-Methoxymethyl-cyclopropylamine hydrochloride | C₅H₁₁ClNO | 147.60 | 1029716-05-9 | Cyclopropane, methoxymethyl, amine hydrochloride |

| 1-Amino-1-(hydroxymethyl)cyclopropane hydrochloride | C₄H₉NO·HCl | 123.58 | 115652-52-3 | Cyclopropane, hydroxymethyl, amine hydrochloride |

| Ethyl 1-aminocyclopropanecarboxylate hydrochloride | C₆H₁₁NO₂·HCl | 178.62 | 386203 (PubChem) | Cyclopropane, ester, amine hydrochloride |

| 1-Acetyl-4-aminopiperidine hydrochloride | C₇H₁₅ClN₂O | 178.66 | N/A | Piperidine ring, ketone, amine hydrochloride |

| 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride | C₉H₁₁Cl₂NO | 220.10 | 474709-89-2 | Aryl ketone, secondary amine, chlorine substituent |

Key Observations :

- Cyclopropane Derivatives: Compounds like 1-methoxymethyl-cyclopropylamine hydrochloride () and 1-amino-1-(hydroxymethyl)cyclopropane hydrochloride () replace the ketone with ether or alcohol groups, reducing electrophilicity but increasing hydrophilicity .

- Aryl Ketones: 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride () introduces a chlorophenyl group, likely improving lipid solubility and altering receptor binding profiles .

Physicochemical and Functional Differences

Table 2: Functional Group Impact on Properties

Key Findings :

- Reactivity: The ketone in this compound enables reactions such as condensation or Schiff base formation, whereas ester-containing analogs (e.g., ) are more suited for hydrolytic prodrug activation .

- Solubility : Hydroxymethyl or methoxymethyl substituents () improve aqueous solubility compared to purely hydrocarbon cyclopropane derivatives.

- Biological Relevance : Piperidine derivatives () are prevalent in drug discovery due to their pharmacokinetic compatibility, while aryl ketones () are explored in neuropharmacology .

Biological Activity

1-(1-Aminocyclopropyl)ethan-1-one hydrochloride, a compound with the molecular formula and a molecular weight of 135.59 g/mol, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant research findings, including case studies and data tables.

The compound is characterized by its unique structure, which includes a cyclopropyl ring and an ethanone moiety. Its hydrochloride form enhances solubility, making it suitable for various biological assays.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 135.59 g/mol |

| Appearance | Powder |

| Storage Temperature | Room Temperature (RT) |

The biological activity of this compound primarily involves interactions with enzymes and receptors. The cyclopropyl ring and amino group are crucial for binding affinity and specificity. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate the activity of various receptors, influencing cellular signaling processes.

Biological Activity

Recent research indicates several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which warrant further investigation.

- Neurotransmitter Interaction : Similar compounds have shown activity at neurotransmitter receptors, indicating possible neuropharmacological applications.

Case Study: Neuropharmacological Effects

A study evaluated the effects of this compound on neurotransmitter systems. Using radioligand binding assays, the compound demonstrated significant binding affinity to certain receptor sites, suggesting potential as a therapeutic agent in neurological disorders.

Research Findings

Research has highlighted various aspects of the biological activity of this compound:

- In Vitro Studies : Experiments conducted on cell lines showed that the compound can alter cell signaling pathways related to apoptosis and proliferation.

- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of the compound, revealing promising results in pain management and inflammation reduction.

Comparative Analysis

To understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Aminocyclopropane-1-carboxylic acid | Precursor to plant hormone ethylene | |

| Ethyl 1-aminocyclopropanecarboxylate hydrochloride | Used in peptide synthesis | |

| 1-(2-Aminocyclooctyl)ethan-1-one hydrochloride | Exhibits distinct receptor affinities |

Q & A

Q. How does its crystal packing affect solubility and bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.